molecular formula C14H15FN8 B6452854 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2549045-39-6

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B6452854
CAS No.: 2549045-39-6
M. Wt: 314.32 g/mol
InChI Key: GCTGNRUKBYNNOM-UHFFFAOYSA-N
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Description

6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a heterocyclic compound featuring a purine core substituted with a methyl group at the 7-position and a piperazine ring at the 6-position. The piperazine moiety is further functionalized with a 5-fluoropyrimidin-4-yl group. The fluorine atom at the pyrimidine ring may enhance metabolic stability and binding affinity through electronic effects, while the piperazine linker could improve solubility and pharmacokinetic profiles .

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN8/c1-21-9-20-12-11(21)14(19-8-17-12)23-4-2-22(3-5-23)13-10(15)6-16-7-18-13/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTGNRUKBYNNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The fluoropyrimidine moiety can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine exhibit significant antimicrobial properties. These derivatives have shown efficacy against various pathogens, including bacteria and fungi. The mechanism of action is primarily through the inhibition of nucleic acid synthesis, which is crucial for pathogen growth and replication.

Cancer Treatment

Purine analogs are known for their role in cancer therapy. The compound may act as an inhibitor of enzymes involved in nucleotide metabolism, potentially leading to reduced proliferation of cancer cells. Preliminary studies suggest that derivatives with similar structures can inhibit key enzymes such as ribonucleotide reductase, essential for DNA synthesis.

Neurological Research

The piperazine moiety is often associated with neuroactive compounds. Therefore, this purine derivative may be explored for its effects on neurotransmitter systems. Initial studies have indicated potential interactions with serotonin and dopamine receptors, which could lead to novel treatments for neurological disorders.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Purine Core : The base structure is synthesized through established methods in purine chemistry.
  • Introduction of the Piperazine Ring : This step often requires specific reagents to facilitate the formation of the piperazine linkage.
  • Fluorination : The incorporation of the fluorinated pyrimidine is achieved through selective fluorination reactions.

These synthetic routes are critical for optimizing yield and purity while maintaining the compound's structural integrity.

The biological activity of this compound can be summarized as follows:

Activity Mechanism Target Pathogens/Conditions
AntimicrobialInhibition of nucleic acid synthesisBacterial infections, fungal strains
AnticancerInhibition of ribonucleotide reductaseVarious cancer cell lines
Neuroactive potentialInteraction with serotonin/dopamine receptorsNeurological disorders

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives similar to this compound demonstrated significant activity against Mycobacterium tuberculosis and other resistant strains. The research highlighted the importance of structural modifications in enhancing antimicrobial potency.

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that purine derivatives can effectively inhibit the growth of specific cancer cell lines by targeting metabolic pathways involved in nucleotide synthesis. This suggests that further exploration into this compound could yield promising results in oncology.

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may enhance its binding affinity to these targets, leading to modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine, we compare it with structurally analogous compounds from recent literature and patents.

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Scaffold Substituents Potential Implications Reference
This compound Purine - 7-Methyl group
- Piperazine-linked 5-fluoropyrimidine
Enhanced metabolic stability; potential kinase or receptor antagonism
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone - Benzodioxole at C2
- Piperazine at C7
CNS-targeting potential due to benzodioxole moiety
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Pyrazolo-pyrimidine - Ethoxy-sulfonylphenyl group
- 4-Methylpiperazine
Improved solubility; possible phosphodiesterase inhibition
Methanesulfonic acid;6-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purine Purine - Piperazine-linked 2-methoxyphenyl
- Methanesulfonic acid counterion
Enhanced crystallinity and bioavailability; serotonin receptor modulation
4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine Triazine - Chlorine
- Cyclopentylamino group
Herbicidal or cannabinoid receptor activity (hypothetical)

Key Observations

Core Scaffold Diversity: The purine core (target compound and ) is distinct from pyrido-pyrimidinones () or triazines (). Purines are often associated with nucleotide mimicry, suggesting possible kinase or adenosine receptor interactions. Pyrazolo-pyrimidine derivatives () are frequently investigated for phosphodiesterase (PDE) inhibition, whereas triazines () may target cannabinoid receptors .

Substituent Effects: Fluorine vs. Piperazine Modifications: Methylation (e.g., 4-methylpiperazine in ) or hydroxyethylation (as in ) of the piperazine ring can modulate solubility and blood-brain barrier penetration. The unmodified piperazine in the target compound may favor broader receptor compatibility.

Physicochemical Properties :

  • The methanesulfonic acid counterion in improves crystallinity, whereas the fluoropyrimidine in the target compound may enhance lipophilicity.
  • Compounds with sulfonyl groups (e.g., ) often exhibit higher polarity, impacting oral bioavailability .

Research Findings and Hypotheses

  • Target Compound: Limited direct data exists, but fluoropyrimidine derivatives are known for antitumor and antiviral activities. The piperazine linker may facilitate interactions with ATP-binding pockets in kinases .
  • Analogous Compounds: Pyrido-pyrimidinones () with benzodioxole groups are explored for neuropsychiatric applications due to structural similarities to serotonin receptor ligands. Triazine derivatives () with cyclopentyl groups have shown affinity for cannabinoid receptors in prior studies, suggesting a possible shared mechanism for the target compound .

Biological Activity

The compound 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C14H17FN6C_{14}H_{17}FN_{6}, with a molecular weight of approximately 288.32 g/mol. The structure consists of a purine ring substituted with a piperazine group and a fluoropyrimidine moiety, which may enhance its biological efficacy.

Synthetic Methods

The synthesis typically involves multi-step organic reactions, starting from readily available precursors. Common synthetic routes include:

  • Formation of the Purine Core : Utilizing known methods for purine synthesis.
  • Piperazine and Fluoropyrimidine Attachment : Employing coupling reactions to introduce the piperazine and fluoropyrimidine functionalities.
  • Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, fluoropyrimidine derivatives are known to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer models, including:

  • A431 Vulvar Epidermal Carcinoma Cells : Demonstrated significant inhibition of cell migration and invasion .
  • Leukemic Cell Lines : Exhibited cytostatic activity superior to other fluoropyrimidines in preliminary studies .

The proposed mechanism involves the inhibition of key enzymes involved in nucleotide metabolism, particularly thymidylate synthase, which is crucial for DNA synthesis. Additionally, docking studies suggest that the compound may bind effectively to target proteins involved in cellular signaling pathways, altering their activity and triggering downstream effects.

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the compound's ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results indicative of its potential as a therapeutic agent .
  • Binding Affinity : Binding interactions with bovine serum albumin (BSA) were assessed, revealing strong affinity which suggests favorable pharmacokinetic properties .
  • Comparative Analysis : Similar compounds have been analyzed for their unique combinations of functional groups that confer distinct biological properties, highlighting the importance of structural diversity in drug design.

Data Summary Table

PropertyValue
Molecular FormulaC14H17FN6C_{14}H_{17}FN_{6}
Molecular Weight288.32 g/mol
Anticancer ActivitySignificant inhibition in A431 cells
Enzyme InhibitionAChE and urease inhibitors
Binding AffinityStrong interaction with BSA

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